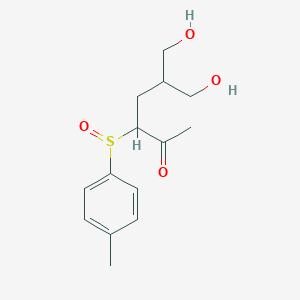
6-Hydroxy-5-(hydroxymethyl)-3-(4-methylbenzene-1-sulfinyl)hexan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-5-(hydroxymethyl)-3-(4-methylbenzene-1-sulfinyl)hexan-2-one is a complex organic compound that features multiple functional groups, including hydroxyl, sulfinyl, and ketone groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5-(hydroxymethyl)-3-(4-methylbenzene-1-sulfinyl)hexan-2-one likely involves multiple steps, including the introduction of the hydroxyl, sulfinyl, and ketone groups. A possible synthetic route could involve:
- Starting with a suitable hexane derivative.
- Introducing the hydroxyl groups through oxidation reactions.
- Adding the sulfinyl group via sulfoxidation.
- Forming the ketone group through oxidation of a secondary alcohol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include using catalysts to increase reaction efficiency and yield, as well as employing continuous flow reactors to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydroxy-5-(hydroxymethyl)-3-(4-methylbenzene-1-sulfinyl)hexan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form aldehydes or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The sulfinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Sulfides or sulfonamides.
Applications De Recherche Scientifique
Chemistry
In chemistry, 6-Hydroxy-5-(hydroxymethyl)-3-(4-methylbenzene-1-sulfinyl)hexan-2-one can be used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound could be investigated for its potential biological activity. The presence of hydroxyl and sulfinyl groups suggests it may have antioxidant properties or could interact with biological targets.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for specialty chemicals. Its unique structure may impart desirable properties to the final products.
Mécanisme D'action
The mechanism by which 6-Hydroxy-5-(hydroxymethyl)-3-(4-methylbenzene-1-sulfinyl)hexan-2-one exerts its effects would depend on its specific applications. For example, if it has antioxidant properties, it may act by donating electrons to neutralize free radicals. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Hydroxy-5-(hydroxymethyl)-3-(4-methylbenzene-1-sulfonyl)hexan-2-one
- 6-Hydroxy-5-(hydroxymethyl)-3-(4-methylbenzene-1-sulfinyl)hexan-2-ol
Uniqueness
The uniqueness of 6-Hydroxy-5-(hydroxymethyl)-3-(4-methylbenzene-1-sulfinyl)hexan-2-one lies in its specific combination of functional groups
Propriétés
| 113002-28-1 | |
Formule moléculaire |
C14H20O4S |
Poids moléculaire |
284.37 g/mol |
Nom IUPAC |
6-hydroxy-5-(hydroxymethyl)-3-(4-methylphenyl)sulfinylhexan-2-one |
InChI |
InChI=1S/C14H20O4S/c1-10-3-5-13(6-4-10)19(18)14(11(2)17)7-12(8-15)9-16/h3-6,12,14-16H,7-9H2,1-2H3 |
Clé InChI |
NSRWPXCAMZQBDN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)C(CC(CO)CO)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2-Bromophenyl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B14299616.png)

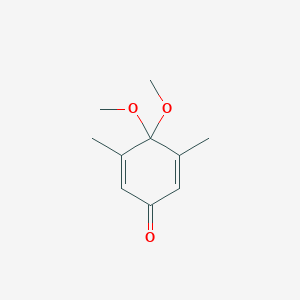
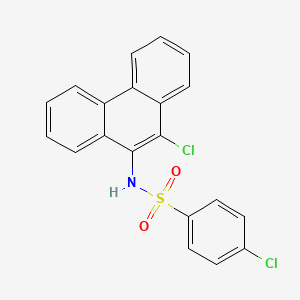
![Methyl difluoro[(heptadecafluorooctyl)oxy]acetate](/img/structure/B14299644.png)
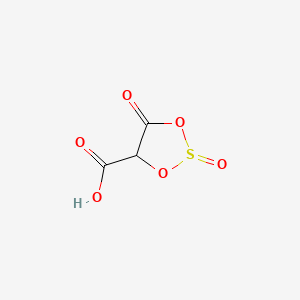
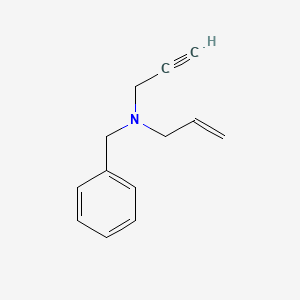

![1,1'-[(3,4,5,6-Tetrabromo-1,2-phenylene)bis(oxy)]bis(pentabromobenzene)](/img/structure/B14299683.png)
![5-{4-[(6-Methyloctyl)oxy]phenyl}-2-(octyloxy)pyrimidine](/img/structure/B14299702.png)
